

# The Halichondrins: A Journey from Marine Sponge to Synthetic Anticancer Agent E7130

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | E7130     |           |
| Cat. No.:            | B15604388 | Get Quote |

## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of halichondrin, a potent class of marine-derived anticancer agents, and culminates in the development and synthesis of **E7130**, a fully synthetic and clinically promising analog. This document details the scientific journey from the initial discovery of halichondrin in sea sponges to the complex total synthesis of **E7130**, highlighting key chemical innovations and summarizing its biological mechanism of action.

## The Dawn of Halichondrins: A Potent Discovery from the Sea

The story of halichondrins begins in 1986 when Japanese scientists Hirata and Uemura isolated Halichondrin B from the marine sponge Halichondria okadai.[1][2][3] This complex polyether macrolide demonstrated remarkable anticancer activity in murine models, sparking significant interest in its therapeutic potential.[1][2][3] However, the natural supply of halichondrin B was exceedingly scarce, a recurring challenge in the development of marine natural products.[4] The intricate structure of halichondrin B, with its 32 chiral centers, presented a formidable challenge for chemical synthesis, making it nearly impossible to produce sufficient quantities for clinical evaluation.[1][3] In other words, there are over 4.2



billion possible stereoisomers, making the precise replication of the natural molecule a monumental task.[1][3]

## The Synthetic Conquest: Kishi's Landmark Total Synthesis of Halichondrin B

A pivotal breakthrough occurred in 1992 when the laboratory of Yoshito Kishi at Harvard University achieved the first total synthesis of halichondrin B.[5] This monumental achievement, requiring over 100 chemical reactions with an overall yield of less than 1%, was a landmark in the field of organic synthesis.[1][5] Kishi's work not only confirmed the complex structure of halichondrin B but also opened the door for the synthesis of analogs that could potentially overcome the supply limitations and offer improved pharmacological properties.[5] A key innovation in Kishi's approach was the use of the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium- and nickel-mediated coupling of an aldehyde with a vinyl or aryl halide, which proved crucial for forming key carbon-carbon bonds within the complex architecture of the molecule.[3][5][6]

# From Halichondrin B to Eribulin: A Simplified, Potent Analog

The successful total synthesis of halichondrin B paved the way for the development of structurally simplified analogs. This led to the creation of eribulin mesylate (E7389, Halaven®), a synthetic macrocyclic ketone analog of the halichondrin B "right half."[2][7][8] Eribulin retains the potent anticancer activity of the parent compound by targeting microtubule dynamics, a critical component of cell division.[7][9][10] It was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the treatment of metastatic breast cancer.[2][11] The development of eribulin demonstrated the feasibility of creating clinically viable anticancer drugs inspired by the complex architecture of natural products.

## The Advent of E7130: A Fully Synthetic Halichondrin Molecule for the Clinic

Building on the decades of research in halichondrin chemistry, a collaboration between Kishi's group at Harvard University and the pharmaceutical company Eisai led to the development of **E7130**, a novel, fully synthetic halichondrin molecule.[12][13][14] **E7130** is a testament to the



advancements in modern organic synthesis, addressing the long-standing supply issue that hampered the development of the natural product itself.[12][13]

### The Synthesis of E7130: A Gram-Scale Triumph

A significant milestone in the development of **E7130** was the successful gram-scale synthesis of the drug candidate. The joint Harvard-Eisai team produced 11.5 grams of **E7130** with a remarkable purity of over 99.8%, a feat achieved without the need for high-performance liquid chromatography (HPLC) purification.[1][13][14] This accomplishment was crucial for providing sufficient material for preclinical studies and for advancing **E7130** into Phase 1 clinical trials. [13][14]

The synthesis of **E7130** is an intricate process involving 92 steps from commercially available starting materials.[15] A key strategic element of the synthesis is the convergent assembly of complex molecular fragments, a "right half" and a "left half," which are then coupled together in the later stages.[1][16][17] A critical reaction in the modern synthesis of halichondrin analogs, including **E7130**, is the Zr/Ni-mediated ketone coupling, which allows for the efficient formation of a key carbon-carbon bond to unite the two halves of the molecule.[4][16][17][18]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the synthesis and biological activity of **E7130** and related compounds.

| Parameter                | Value  | Reference   |
|--------------------------|--------|-------------|
| Amount Synthesized       | 11.5 g | [1][13][14] |
| Purity                   | >99.8% | [1][13][14] |
| Number of Chiral Centers | 31     | [12]        |
| Total Synthesis Steps    | 92     | [15]        |

Table 1: **E7130** Synthesis and Physicochemical Properties



| Xenograft Model                                   | Treatment Dose (intravenous) | Observed Effect                                                                  | Reference |
|---------------------------------------------------|------------------------------|----------------------------------------------------------------------------------|-----------|
| MCF-7 (human breast cancer)                       | 180 μg/kg                    | Reduction in tumor cellularity and increase in TUNEL-positive apoptotic cells.   | [7][19]   |
| MDA-MB-231 (human breast cancer)                  | 90 μg/kg                     | Significant antitumor activity.                                                  | [7]       |
| OD-BRE-0438<br>(patient-derived breast<br>cancer) | 180 μg/kg                    | Reduction in tumor cellularity and increase in TUNEL-positive apoptotic cells.   | [7][19]   |
| FaDu (human<br>pharyngeal cancer)                 | 120 μg/kg                    | Increased plasma<br>levels of Collagen IV,<br>indicating vascular<br>remodeling. | [7]       |

#### Table 2: In Vivo Efficacy of E7130 in Xenograft Models

| Parameter                                           | Dosing Regimen                           | Value                          | Reference |
|-----------------------------------------------------|------------------------------------------|--------------------------------|-----------|
| Maximum Tolerated Dose (MTD)                        | Day 1 of a 21-day<br>cycle (Q3W)         | 480 μg/m²                      | [20]      |
| Maximum Tolerated Dose (MTD)                        | Days 1 and 15 of a<br>28-day cycle (Q2W) | 300 μg/m²                      | [20]      |
| Most Common Treatment-Emergent Adverse Event (TEAE) | -                                        | Leukopenia (78.6% of patients) | [20]      |
| Recommended Phase<br>2 Dose                         | Q3W                                      | 480 μg/m²                      | [20]      |



Table 3: Key Findings from the Phase 1 Clinical Trial of **E7130** in Patients with Advanced Solid Tumors

## **Experimental Protocols**

While the complete, proprietary, step-by-step synthesis of **E7130** is not publicly available, this section outlines the methodologies for key experiments cited in the literature.

## **General Protocol for Tubulin Polymerization Assay**

This assay is fundamental to determining the mechanism of action of halichondrin and its analogs as microtubule dynamics inhibitors.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

#### Materials:

- Lyophilized tubulin (bovine brain, >99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- Guanosine triphosphate (GTP) stock solution (10 mM)
- Glycerol
- Test compound (E7130) and vehicle control (e.g., DMSO)
- Temperature-controlled microplate reader

#### Procedure:

- Reagent Preparation:
  - Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.



Prepare a tubulin working solution at a final concentration of 2-3 mg/mL in General Tubulin
 Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

#### Assay Setup:

- Pre-warm a 96-well plate and the microplate reader to 37°C.
- Add a small volume (e.g., 10 μL) of the test compound at various concentrations (or vehicle control) to the wells of the pre-warmed plate.

#### Initiation and Measurement:

- $\circ$  To initiate the polymerization reaction, add a larger volume (e.g., 90  $\mu$ L) of the cold tubulin working solution to each well.
- Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes at 37°C.[2]
   [21]

#### • Data Analysis:

- Plot absorbance versus time to generate polymerization curves.
- Determine the maximum rate of polymerization (Vmax) and the plateau absorbance for each concentration.
- Calculate the percentage of inhibition relative to the vehicle control and determine the IC<sub>50</sub> value.

### In Vivo Xenograft Studies

Principle: To evaluate the antitumor efficacy of **E7130** in a living organism, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[22]

#### General Procedure:

Cell Culture and Implantation:



- Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured under standard conditions.
- A specific number of cells are suspended in an appropriate medium (e.g., Matrigel) and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Treatment:
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into control and treatment groups.
  - E7130 is administered intravenously at specified doses and schedules (e.g., 90 μg/kg on days 0 and 7).[7]
- Monitoring and Endpoint:
  - Tumor volume is measured regularly using calipers.
  - Animal body weight and general health are monitored.
  - At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for markers of apoptosis like TUNEL or proliferation like Ki67).[7]
     [19]

## Visualizing the Science: Diagrams and Workflows Signaling Pathways and Experimental Logic











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Breakthrough in synthesis advances a potent anti-cancer agent | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 6. Thieme E-Journals Synlett / Abstract [thieme-connect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Purification of tubulin with controlled post-translational modifications by polymerizationdepolymerization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release 14 2019 | Eisai Co., Ltd. [eisai.com]
- 13. Gram-Scale Synthesis of Anticancer Drug Candidate E7130 to Supply Clinical Trials [jstage.jst.go.jp]
- 14. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceuticaltechnology.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Unified, Efficient, and Scalable Synthesis of Halichondrins: Zirconium/Nickel-Mediated One-Pot Ketone Synthesis as the Final Coupling Reaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]



- 19. researchgate.net [researchgate.net]
- 20. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Halichondrins: A Journey from Marine Sponge to Synthetic Anticancer Agent E7130]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604388#the-history-of-halichondrin-and-the-synthesis-of-e7130]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com